6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid
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Overview
Description
6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C8H7N3O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with propargyl alcohol under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N6-[(Prop-2-yn-1-yloxy)carbonyl]-L-lysine hydrochloride: A clickable amino acid derivative used for site-specific incorporation into recombinant proteins.
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid: Another pyrimidine derivative with similar chemical properties.
Uniqueness
6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid is unique due to its pyridazine core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-(prop-2-ynoxyamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-5-14-11-7-4-3-6(8(12)13)9-10-7/h1,3-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
LXYPAQMGAXFPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NN=C(C=C1)C(=O)O |
Origin of Product |
United States |
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